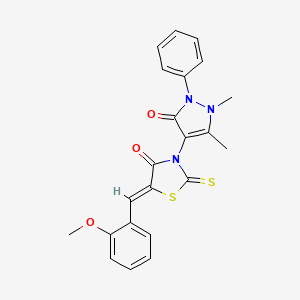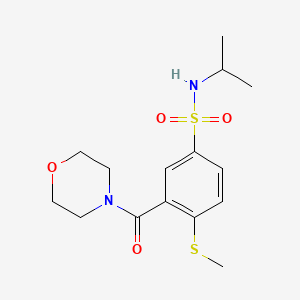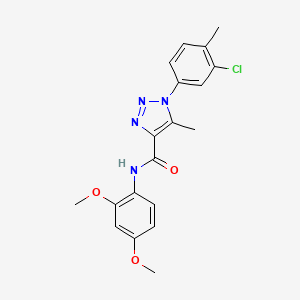![molecular formula C21H27N3O3S B4774908 N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4774908.png)
N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide
Vue d'ensemble
Description
N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide, also known as N-(4-phenyl-piperazin-1-yl)-N-phenyl-methanesulfonamide (PPMP), is a chemical compound that has gained interest in scientific research for its potential therapeutic applications. PPMP is a sulfonamide derivative and is a selective inhibitor of the enzyme acid ceramidase.
Applications De Recherche Scientifique
PPMP has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that PPMP inhibits the activity of acid ceramidase, which leads to an accumulation of ceramide in cells. Ceramide is a bioactive lipid that plays a role in cell signaling, apoptosis, and inflammation. The accumulation of ceramide in cells leads to cell death, making PPMP a potential anti-cancer agent. PPMP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPMP has been studied for its anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
PPMP is a selective inhibitor of the enzyme acid ceramidase, which catalyzes the breakdown of ceramide into sphingosine and fatty acid. Inhibition of acid ceramidase leads to an accumulation of ceramide in cells, which can induce cell death through apoptosis or autophagy. The accumulation of ceramide can also lead to the activation of stress response pathways, such as the unfolded protein response and the heat shock response.
Biochemical and Physiological Effects:
PPMP has been shown to induce cell death in cancer cells through the accumulation of ceramide. PPMP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, PPMP has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPMP in lab experiments is its selective inhibition of acid ceramidase, which allows for the specific targeting of ceramide metabolism. However, one limitation of using PPMP is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For PPMP research could include the development of more soluble analogs, the investigation of PPMP's effects on other cell signaling pathways, and the evaluation of PPMP's potential as a therapeutic agent in clinical trials. Additionally, further research could be conducted to investigate the effects of PPMP on different types of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-20(24(28(2,26)27)19-12-8-5-9-13-19)21(25)23-16-14-22(15-17-23)18-10-6-4-7-11-18/h4-13,20H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOLOFUJLDBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4774853.png)


![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4774866.png)

![1'-[(4-chlorophenyl)sulfonyl]-1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4774888.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4774912.png)


![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)